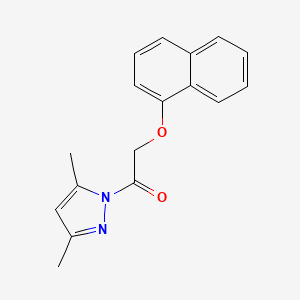
1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a naphthalene ring connected via an ethoxy linker
Preparation Methods
The synthesis of 1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate naphthalen-1-yloxyethanone derivative. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A simpler analog that lacks the naphthalene ring and ethoxy linker, used primarily as a ligand in coordination chemistry.
1-Cyanoacetyl-3,5-dimethylpyrazole: Another derivative with a cyanoacetyl group, known for its use in the synthesis of heterocyclic compounds.
3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-10-13(2)19(18-12)17(20)11-21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBOKOGNDYDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349889 |
Source


|
| Record name | ST000172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-63-5 |
Source


|
| Record name | ST000172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
![4-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5511986.png)
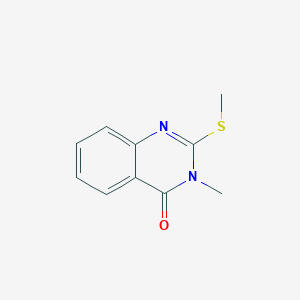
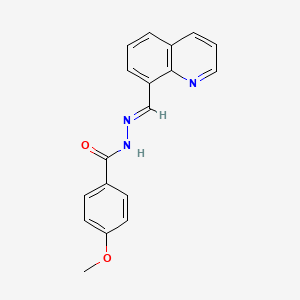
![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)
![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)
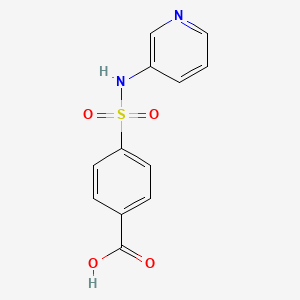
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)
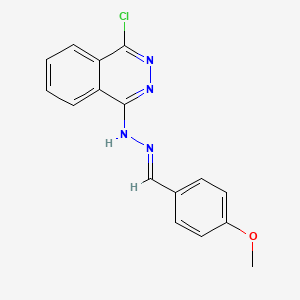
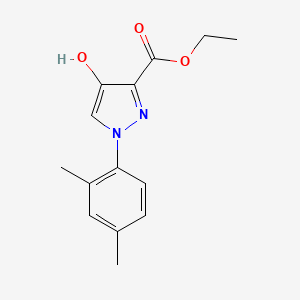
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)
![2-fluoro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5512082.png)
